molecular formula C14H24F2N2O2 B13010057 tert-Butyl7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate

tert-Butyl7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B13010057
M. Wt: 290.35 g/mol
InChI Key: FFBXQWJBIFWWQI-UHFFFAOYSA-N
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Description

tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom.

Preparation Methods

The synthesis of tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often require an inert atmosphere, such as argon, and may involve catalysts like palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity .

Chemical Reactions Analysis

tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate can be compared with other spiro compounds, such as:

  • tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
  • tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate
  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

These compounds share similar structural features but differ in their functional groups and fluorine substitution patterns. The presence of fluorine atoms in tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate enhances its stability and reactivity, making it unique among its peers .

Properties

Molecular Formula

C14H24F2N2O2

Molecular Weight

290.35 g/mol

IUPAC Name

tert-butyl 11,11-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate

InChI

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-4-5-13(10-18)6-7-17-9-14(13,15)16/h17H,4-10H2,1-3H3

InChI Key

FFBXQWJBIFWWQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2(F)F

Origin of Product

United States

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